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CAS No.: 1353644-70-8

Cat. No.: S545157

Compound and Development Status

¢ Drug Profile: Theliatinib (also known as HMPL-309 or Xiliertinib) is a highly selective, potent ATP-
competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), not FGFRL1. It was
designed to be 3 to 7 times more potent than earlier EGFR inhibitors like erlotinib or gefitinib [1].

e Development Status: According to current databases, Theliatinib's highest clinical phase was
Phase 1, and its status is listed as "Discontinued” [2]. A Phase | clinical trial (NCT02601248) for
patients with advanced solid tumors has been completed, but no results have been posted [3] [4].

The Documented Effect of FGFR1 Overexpression on
Theliatinib

Theliatinib was primarily investigated for its effect on tumors with high EGFR expression. The available
preclinical research indicates that FGFR1 overexpression is not a target of Theliatinib but rather a potential

resistance mechanism that can diminish its efficacy.

The core finding from a 2017 study is summarized in the table below [1]:
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Impact of Concurrent

Context Effect of Theliatinib )
FGFR1 Overexpression

Esophageal Cancer (EC) Patient-Derived Demonstrated strong Diminished efficacy of

Xenograft (PDX) models with high EGFR antitumor activity. Theliatinib.

expression.

The study concluded that Theliatinib could potentially benefit patients with high EGFR protein expression,

but only in the absence of associated aberrant factors like FGFR1 overexpression [1].

Mechanism of Resistance: Compensatory Signaling

The following diagram illustrates the underlying biological mechanism for this resistance, based on the

general understanding of signaling pathways described in the search results [5] [6] [7].
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As the diagram shows, both EGFR and FGFR1 can activate similar downstream pathways (like RAS-MAPK
and PI3K-AKT) that drive cancer cell survival and proliferation. When Theliatinib successfully blocks the
EGFR pathway, a tumor that also overexpresses FGFR1 can use this alternative route to bypass the inhibition

and continue growing [1] [5] [7].
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Recommended Experimental Approaches

Based on the methodologies from the relevant research, here are key experiments for investigating such

resistance mechanisms.

Establishing a Preclinical Model

¢ Patient-Derived Xenograft (PDX) Models: This is the primary model used in the cited Theliatinib
study [1]. The process involves:

o Implantation: Fresh tumor samples from patients are implanted subcutaneously into
immunodeficient mice (e.g., NOD-SCID mice) [8] [9].

o Passaging: Once the initial graft (PO) grows, it is serially passaged in new mice (P1, P2, P3...)
to establish a stable model [8] [9].

o Validation: After 3 passages (P3), the model is considered stable for drug testing. It's crucial to
validate that the PDX model retains the key characteristics of the original tumor, such as high
EGFR expression combined with FGFR1 overexpression [1] [8].

Profiling and Testing

¢ Molecular Profiling: Characterize your models or cell lines using:
o Immunohistochemistry (IHC): To assess protein expression levels of EGFR and FGFRL1 [1].
o Fluorescence In Situ Hybridization (FISH): To check for gene amplification of EGFR and
FGFR1 [1] [5].
o Sequencing: To identify potential mutations in EGFR, PIK3CA, and other associated genes [1].
¢ In Vivo Drug Efficacy Study: Treat the established PDX models with Theliatinib and monitor tumor
volume over time. Comparing the response of models with high EGFR alone versus models with high
EGFR and FGFRL1 overexpression will directly test the resistance hypothesis [1].
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Email: info@smolecule.com or Request Quote Online.

References

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s545157?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5584209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8109069/
https://www.aging-us.com/article/202934/text
https://pmc.ncbi.nlm.nih.gov/articles/PMC8109069/
https://www.aging-us.com/article/202934/text
https://pmc.ncbi.nlm.nih.gov/articles/PMC5584209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8109069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5584209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5584209/
https://www.cancerbiomed.org/content/20/7/490
https://pmc.ncbi.nlm.nih.gov/articles/PMC5584209/
https://www.smolecule.com/products/s545157?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5584209/
https://www.smolecule.com/products/s545157?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s545157?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

1. Anti-tumor efficacy of theliatinib in esophageal cancer ... [pmc.ncbi.nim.nih.gov]

2. Theliatinib - Drug Targets, Indications, Patents [synapse.patsnap.com]

3. Trial | NCT02601248 [cdek.pharmacy.purdue.edu]

4. Study of Theliatinib (HMPL-309) in Patients With Advanced ... [patlynk.com]

5. Current progress in cancer treatment by targeting FGFR ... [cancerbiomed.org]

6. Targeting FGFR for cancer therapy [jhoonline.biomedcentral.com]

7. Pharmacological and Biological Targeting of FGFR1 in Cancer [pmc.ncbi.nim.nih.gov]
8. Patient-derived xenograft: a developing tool for screening ... [pmc.nchbi.nlm.nih.gov]
9. Patient-derived xenograft: a developing tool for screening ... [aging-us.com]

To cite this document: Smolecule. [theliatinib FGFR1 overexpression effect]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b545157#theliatinib-fgfrl-

overexpression-effect]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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